2-(4-(Tert-butyl)phenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
Description
This compound features a 1,5-dioxa-9-azaspiro[5.5]undecane core, a spirocyclic system combining oxygen and nitrogen heteroatoms. The substituents include a 4-(tert-butyl)phenoxy group and an ethanone moiety.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-19(2,3)16-5-7-17(8-6-16)23-15-18(22)21-11-9-20(10-12-21)24-13-4-14-25-20/h5-8H,4,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCYKRHAZBITAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCC3(CC2)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(Tert-butyl)phenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
The synthesis of this compound involves several steps, including the use of protecting groups and specific reagents to achieve the desired structure. The tert-butyl group is significant for enhancing lipophilicity, which can affect the compound's interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₁O₃ |
| Molecular Weight | 305.38 g/mol |
| CAS Number | Not specified in available sources |
Anticancer Activity
Research indicates that certain compounds structurally related to This compound exhibit anticancer properties. For instance, a study on similar spirocyclic compounds demonstrated their ability to inhibit tumor growth in murine models by targeting specific cellular pathways involved in cancer proliferation .
Interaction with Bitter Taste Receptors
Another area of interest is the interaction of this compound with bitter taste receptors (TAS2Rs). Bitter taste receptors are known to play roles beyond gustation, including immune response modulation and potential therapeutic applications in cancer treatment. Computational studies have suggested that compounds like This compound may act as agonists for these receptors, influencing physiological responses .
Cytotoxicity and Safety Profile
The safety profile of the compound is critical for its potential therapeutic applications. Preliminary studies indicate that while some derivatives exhibit cytotoxic effects against cancer cell lines, they also show varying degrees of toxicity towards non-cancerous cells. This duality necessitates further investigation to optimize therapeutic indices .
Case Study 1: Antitumor Efficacy
In a controlled study involving mice treated with similar spirocyclic compounds, researchers observed a significant reduction in tumor incidence when these compounds were included in the diet. The results indicated a dose-dependent relationship between compound concentration and tumor inhibition rates .
Case Study 2: Bitter Taste Receptor Activation
A study exploring the activation of TAS2R14 by various bitter compounds revealed that certain structural features enhance receptor binding affinity. The findings suggest that This compound could be a candidate for modulating TAS2R activity, which may have implications for drug development targeting non-gustatory tissues .
Comparison with Similar Compounds
Structural Analog: 1-{1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl}pent-4-en-1-one (CAS 1351630-20-0)
- Structure: Shares the 1,5-dioxa-9-azaspiro[5.5]undecane core but substitutes the phenoxy-tert-butyl group with a pent-4-en-1-one chain.
- Molecular Weight : 239.31 g/mol (vs. ~373.5 g/mol estimated for the target compound).
- The unsaturated pentenone chain may introduce reactivity (e.g., Michael addition susceptibility) absent in the target compound.
- Source :
Structural Analog: 1-{1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one (CAS 2034464-54-3)
Structural Analog: tert-Butyl 9-Phenyl-1-azaspiro[5.5]undecane-1-carboxylate
- Structure : Replaces the dioxa-aza spiro ring with a 1-azaspiro[5.5]undecane system and includes a tert-butyl carbamate group.
- Synthesis : Produced via Friedel-Crafts alkylation (32% yield) with NMR-confirmed structure (δ 1.49 ppm for tert-butyl protons) .
- Key Differences: The absence of oxygen in the spiro ring reduces hydrogen-bonding capacity, possibly affecting target engagement. The carbamate group introduces a labile protecting group, unlike the stable ethanone in the target compound.
- Source :
Structural Analog: tert-Butyl 1,9-Diazaspiro[5.5]undecane-9-carboxylate (CAS 1031927-14-6)
- Structure : A diazaspiro system with a tert-butyl ester.
- Molecular Weight : 254.37 g/mol.
- Key Differences: The additional nitrogen in the spiro ring may enhance basicity, altering pharmacokinetics (e.g., tissue distribution). The carboxylate ester is prone to hydrolysis, contrasting with the stable phenoxy group in the target compound.
- Source :
Data Table: Key Properties of Compared Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
